Pharmacological Inactivity vs. Potent Calcium Channel Blockade: Activity Profile Comparison
Hydroxydehydro Nifedipine Carboxylate is a pharmacologically inactive metabolite . In contrast, the parent compound nifedipine exhibits potent L-type calcium channel antagonism with reported IC₅₀ values ranging from 2.57 nM [1] to 60 nM across various assays. The primary metabolite dehydronifedipine also retains measurable bioactivity, inhibiting glucose uptake in PC-12 cells with an IC₅₀ of 130 µM . The absence of calcium channel blocking activity in HDN-C makes it unsuitable for functional cardiovascular studies but ideal as a negative control or for metabolite-specific quantification.
| Evidence Dimension | Pharmacological Activity |
|---|---|
| Target Compound Data | Inactive (no reported L-type calcium channel blockade) |
| Comparator Or Baseline | Nifedipine: IC₅₀ 2.57 nM - 60 nM; Dehydronifedipine: IC₅₀ 130 µM (glucose uptake inhibition) |
| Quantified Difference | Target compound exhibits no measurable inhibition in calcium channel assays, representing a >1000-fold difference in potency compared to nifedipine. |
| Conditions | L-type calcium channel assays (various), PC-12 cell glucose uptake assay |
Why This Matters
For analytical method validation requiring a true inactive metabolite standard, or for metabolism studies where a clear distinction between active and inactive species is critical, HDN-C is the only appropriate reference material.
- [1] BindingDB. BDBM50101817: Nifedipine. IC50 2.57 nM. View Source
